molecular formula C15H21NO2 B12951966 (3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid

(3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid

Cat. No.: B12951966
M. Wt: 247.33 g/mol
InChI Key: NAPCCAHFOLFWRQ-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid is a chiral compound with a specific three-dimensional arrangement of atoms. This compound belongs to the class of pyrrolidine carboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials and stereoselective synthesis techniques. One common method includes the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-1-Benzyl-4-isopropylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and the presence of both benzyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(3R,4R)-1-benzyl-4-propan-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-11(2)13-9-16(10-14(13)15(17)18)8-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,18)/t13-,14+/m1/s1

InChI Key

NAPCCAHFOLFWRQ-KGLIPLIRSA-N

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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